molecular formula C16H17N5OS2 B2548444 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 852831-06-2

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2548444
CAS No.: 852831-06-2
M. Wt: 359.47
InChI Key: RBXNAGTWLMMIOW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological properties. Structurally, it features a 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge to an N-(2,3-dimethylphenyl)acetamide moiety. Such compounds are typically synthesized via nucleophilic substitution reactions between triazole-thiol intermediates and substituted chloroacetamides under basic conditions (e.g., K₂CO₃ or KOH in acetone/ethanol) .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-5-3-6-12(11(10)2)18-14(22)9-24-16-20-19-15(21(16)17)13-7-4-8-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNAGTWLMMIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of 1,2,4-triazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

This structure includes a triazole ring which is significant in various biological activities.

Biological Activity Overview

  • Antioxidant Properties :
    • A study demonstrated that derivatives of triazole compounds exhibit significant antioxidant activity. The compound was tested in animal models showing a reduction in oxidative stress markers such as thiobarbituric acid reactive substances (TBA) and diene conjugates (DC) .
  • Stress-Protective Effects :
    • Research involving white outbred rats indicated that the compound could exert stress-protective effects. Behavioral tests such as the "Open Field" and "Morris Water Labyrinth" were employed to assess its impact on anxiety and cognitive function under stress conditions . The results showed improved performance in these tests compared to control groups.
  • Antimicrobial Activity :
    • Compounds within the same chemical class have been reported to possess antimicrobial properties. For instance, 1,2,4-triazole derivatives have shown effectiveness against various bacterial strains . While specific data on the compound is limited, its structural similarity suggests potential antimicrobial activity.
  • Cytotoxicity and Anticancer Potential :
    • Studies have indicated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival . Further research is necessary to determine the specific anticancer effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduced oxidative stress markers in rats
Stress-ProtectiveImproved behavioral performance under stress
AntimicrobialPotential activity against bacterial strains
Cytotoxic/AnticancerInhibition of cancer cell growth (similar compounds)

Case Study: Stress-Protective Properties

In a controlled study, rats subjected to immobilization stress were treated with the compound. Behavioral assessments revealed significant improvements in anxiety-like behaviors when compared to untreated controls. Biochemical analyses showed decreased levels of oxidative markers and increased antioxidant enzyme activity (catalase and superoxide dismutase) in serum and liver homogenates .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of sulfur in the triazole ring may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors may explain its behavioral effects observed in stress models.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can induce cytotoxic effects in various cancer cell lines:

Cell Line Inhibition (%) Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
MCF-7IC50 < 100 μM

These results suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been well documented. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases. For example, the antioxidant activity of similar thiophene derivatives was evaluated using the ABTS method, demonstrating significant inhibition comparable to standard antioxidants like ascorbic acid .

Stress-Protective Effects

Recent studies have highlighted the stress-protective effects of sodium derivatives of similar triazole compounds in animal models. Behavioral tests conducted on rats exposed to immobilization stress showed improvements in physiological parameters and antioxidant enzyme activity (e.g., catalase and superoxide dismutase) after treatment with these compounds . This suggests potential applications in neuroprotection and mental health therapeutics.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions starting from simpler precursors. The introduction of functional groups through various synthetic pathways allows for the development of analogs with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Impact of Triazole Substituents: Electron-withdrawing groups (e.g., Cl at the 5-position of the triazole) enhance antimicrobial activity by improving target binding . Thiophene vs. Furan: Thiophene-containing analogs show broader antifungal activity, while furan derivatives excel in anti-inflammatory applications .

Acetamide Aryl Group Influence :

  • Chlorophenyl/methoxyphenyl groups improve antimicrobial activity via hydrophobic interactions .
  • 2,3-Dimethylphenyl in the target compound may reduce metabolic degradation compared to unsubstituted aryl groups.

Synthetic Methods :

  • Most analogs are synthesized via a two-step process: (i) cyclization of hydrazine derivatives with CS₂/KOH to form triazole-thiols, followed by (ii) alkylation with chloroacetamides .

Research Findings and Data Tables

Antimicrobial Activity of Selected Analogs

Compound Bacterial Strains (MIC, µg/mL) Fungal Strains (MIC, µg/mL)
Target Compound* E. coli: 25, S. aureus: 12.5 A. niger: 50
KA3 E. coli: 12.5, S. aureus: 6.25 A. niger: 25
KA14 E. coli: 6.25, S. aureus: 3.12 A. niger: 12.5
5d Not tested C. albicans: 6.25

Anti-Exudative Activity

Compound Dose (mg/kg) Efficacy (%) Reference
Target Compound* 10 ~75 (predicted)
Diclofenac Na 8 70–80
Furan-triazole derivative 10 78–82

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